molecular formula C22H14ClNO3 B2742537 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923156-81-4

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2742537
CAS No.: 923156-81-4
M. Wt: 375.81
InChI Key: MJFDDOSYOSQLLR-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C22H14ClNO3 . It is a derivative of coumarin, a class of compounds that have been found to possess a variety of biological activities .


Synthesis Analysis

The synthesis of coumarin derivatives, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a heterocyclic pyran ring . The average mass of the molecule is 375.805 Da, and the monoisotopic mass is 375.066223 Da .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Research has demonstrated methods for carbon–carbon bond formation via intramolecular 1,4-dipolar cycloaddition, generating heterocyclic betaines from amides and N-substituted amides, which could potentially apply to the synthesis of compounds similar to 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (Potts, Dery, & Kullnig, 1987).
  • Synthesis, crystal structure analysis, and spectral investigations (IR, NMR, UV-Vis) alongside DFT calculations have been employed to characterize compounds, providing a foundation for understanding the structural properties of similar chromen derivatives (Demir et al., 2016).

Biological Activity and Pharmacological Potential

  • Studies on the synthesis of heterocyclic compounds containing the chromene moiety have identified various derivatives with potential biological activities. These methodologies could be adapted to produce and evaluate derivatives of this compound for various pharmacological effects (Atalla, El-Dean, & Harb, 1991).
  • The development of chromen-4-one derivatives as (ant)agonists for the lipid-activated G protein-coupled receptor GPR55, with a spectrum of efficacies ranging from (partial) agonists to antagonists, illustrates the therapeutic potential of chromene derivatives in treating chronic diseases (Schoeder et al., 2019).

Advanced Material Applications

  • Research into the synthesis and properties of aromatic polyamides with coumarin chromophores has explored the incorporation of chromene derivatives into polymers for photosensitive applications, indicating the versatility of chromene derivatives in material science (Nechifor, 2009).

Future Directions

The future directions for the research on “2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could involve the synthesis of a variety of its derivatives to explore their diverse biological activities . The development of new synthetic routes and the investigation of the biological properties of these derivatives could lead to the discovery of new and effective drugs .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with proteins . The aldehyde group in these compounds was selected as the active group to bind to the protein during conjugation .

Mode of Action

It can be inferred from similar compounds that the aldehyde group in these compounds binds to the protein during conjugation . This binding could potentially alter the protein’s function, leading to various downstream effects.

Biochemical Pathways

Similar compounds have been reported to have anti-inflammatory activity , suggesting that they may affect pathways related to inflammation.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.

Properties

IUPAC Name

2-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDDOSYOSQLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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